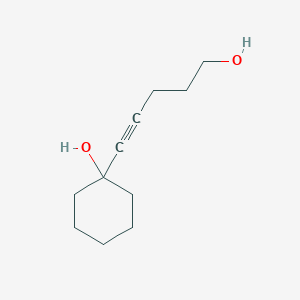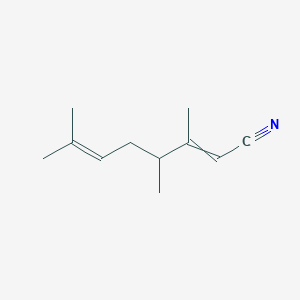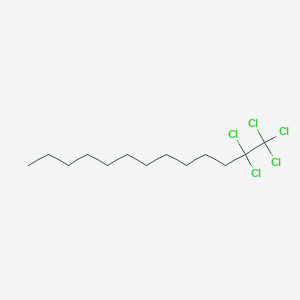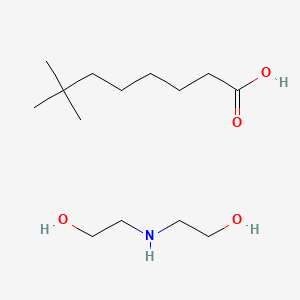
Neodecanoic acid diethanolamine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodecanoic acid diethanolamine salt is a chemical compound formed from the reaction between neodecanoic acid and diethanolamine. Neodecanoic acid is a highly branched carboxylic acid, while diethanolamine is an organic compound with both amine and alcohol functional groups. This compound is known for its unique properties and applications in various industries, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Neodecanoic acid is synthesized by reacting nonene with carbon monoxide under high pressure in the presence of an acidic catalyst . The resulting neodecanoic acid is then reacted with diethanolamine to form neodecanoic acid diethanolamine salt. The reaction typically involves heating the mixture of neodecanoic acid and diethanolamine under controlled conditions to ensure complete reaction and formation of the salt.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis of neodecanoic acid followed by its reaction with diethanolamine. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Neodecanoic acid diethanolamine salt undergoes various chemical reactions, including:
Neutralization: Reaction with acids and bases to form salts and water.
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Common Reagents and Conditions:
Acids and Bases: Used in neutralization reactions.
Alcohols: Used in esterification reactions.
Amines: Used in amidation reactions.
Major Products Formed:
Salts: Formed from neutralization reactions.
Esters: Formed from esterification reactions.
Amides: Formed from amidation reactions.
Wissenschaftliche Forschungsanwendungen
Neodecanoic acid diethanolamine salt has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Employed in the study of biological processes and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of coatings, adhesives, and other industrial products.
Wirkmechanismus
Neodecanoic acid diethanolamine salt can be compared with other similar compounds, such as:
2-Ethylhexanoic Acid: Another branched carboxylic acid with different properties and applications.
Diethanolamine: The parent compound of this compound, used in various chemical reactions and applications.
Uniqueness: this compound is unique due to its highly branched structure, which imparts specific properties such as high hydrophobicity and stability. These properties make it suitable for specialized applications in various fields .
Vergleich Mit ähnlichen Verbindungen
- 2-Ethylhexanoic Acid
- Diethanolamine
- Neopentanoic Acid
- 2,2-Dimethyloctanoic Acid
Eigenschaften
CAS-Nummer |
58722-91-1 |
|---|---|
Molekularformel |
C14H31NO4 |
Molekulargewicht |
277.40 g/mol |
IUPAC-Name |
7,7-dimethyloctanoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C10H20O2.C4H11NO2/c1-10(2,3)8-6-4-5-7-9(11)12;6-3-1-5-2-4-7/h4-8H2,1-3H3,(H,11,12);5-7H,1-4H2 |
InChI-Schlüssel |
YQOWBAYEWIYODB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCCCCC(=O)O.C(CO)NCCO |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


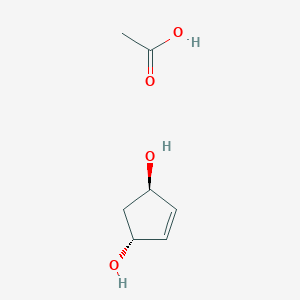


![1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]-](/img/structure/B14615118.png)
![2',3'-Dihydroxy[1,1'-biphenyl]-2-sulfonic acid](/img/structure/B14615126.png)
![4-[3-[3-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propylamino]propylamino]-4-oxobutanoic acid](/img/structure/B14615136.png)


![[4,6-Bis(octyloxy)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14615147.png)
![1-(Heptyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-ONN-azoxy}benzene](/img/structure/B14615151.png)
